molecular formula C18H18N2O5S2 B3677582 (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3677582
M. Wt: 406.5 g/mol
InChI Key: CGXPRZQCUXPJGN-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a benzodioxole ring, a morpholine group, and a thiazolidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and morpholine intermediates, followed by their condensation with a thiazolidinone derivative under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, aldehydes, and amines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its complex structure, which combines multiple functional groups and rings, providing a versatile platform for various chemical and biological applications. Its distinct combination of benzodioxole, morpholine, and thiazolidinone moieties sets it apart from other similar compounds.

Properties

IUPAC Name

(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c21-16(19-5-7-23-8-6-19)3-4-20-17(22)15(27-18(20)26)10-12-1-2-13-14(9-12)25-11-24-13/h1-2,9-10H,3-8,11H2/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXPRZQCUXPJGN-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)CCN2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-[3-(MORPHOLIN-4-YL)-3-OXOPROPYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

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